
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that contains an imidazole ring and a benzoxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both imidazole and benzoxadiazole rings endows the compound with a range of biological and chemical activities, making it a valuable subject for study in medicinal chemistry, material science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring displaces the chlorine atom on the benzoxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(1H-Imidazol-1-yl)-7-amino-2,1,3-benzoxadiazole.
Scientific Research Applications
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(4-methoxyphenyl)-1H-imidazole
Uniqueness
4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole is unique due to the presence of both the imidazole and benzoxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable subject for research and development.
Properties
CAS No. |
91485-28-8 |
|---|---|
Molecular Formula |
C9H5N5O3 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-imidazol-1-yl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C9H5N5O3/c15-14(16)7-2-1-6(13-4-3-10-5-13)8-9(7)12-17-11-8/h1-5H |
InChI Key |
CYQFGHMJSWAADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
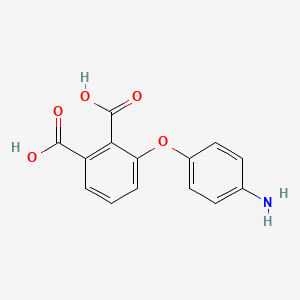
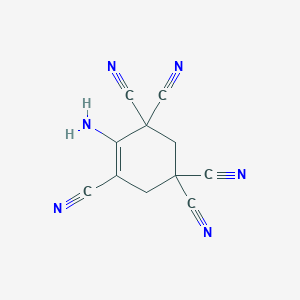
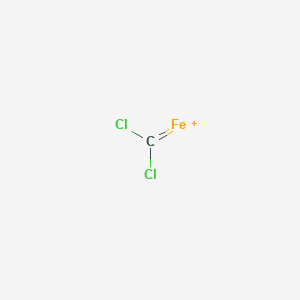
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
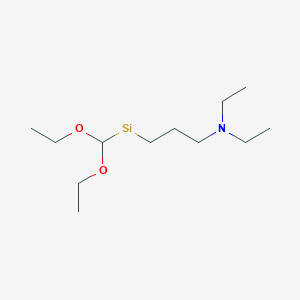


![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
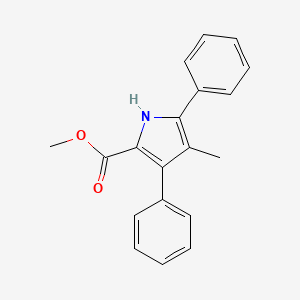

![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
